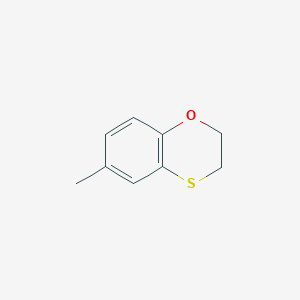
6-Methyl-2,3-dihydro-1,4-benzoxathiine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-2,3-dihydro-1,4-benzoxathiine is a heterocyclic compound containing both oxygen and sulfur atoms within its structure. This compound is part of the benzoxathiine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,3-dihydro-1,4-benzoxathiine typically involves the cyclization of o-mercaptophenol with 1,2-dibromoethane in the presence of a strong base like sodium methoxide . This reaction forms the benzoxathiine ring structure. Other methods include the use of α-halo Michael acceptors, such as methyl 4-bromobut-2-enoate and 4-chlorobut-2-ynoate, which react with o-mercaptophenol to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The choice of solvents, temperature control, and purification techniques are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-2,3-dihydro-1,4-benzoxathiine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxathiine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, alcohols, and various substituted benzoxathiine derivatives.
Applications De Recherche Scientifique
6-Methyl-2,3-dihydro-1,4-benzoxathiine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for developing anticancer agents, serotonin inhibitors, and antimycotic agents.
Agrochemicals: The compound is explored for its potential as an artificial sweetener and estrogenic agent.
Materials Science: It is investigated for its antioxidant properties and potential use in developing new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 6-Methyl-2,3-dihydro-1,4-benzoxathiine involves its interaction with various molecular targets and pathways. For instance, as an anticancer agent, it may inhibit specific protein kinases involved in cell proliferation . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-1,4-benzodioxine: Similar in structure but contains an oxygen atom instead of sulfur.
2,3-Dihydro-1,4-benzodithiine: Contains two sulfur atoms instead of one oxygen and one sulfur.
Phenoxathiine: A related compound with a similar benzoxathiine ring structure but different substituents.
Uniqueness
6-Methyl-2,3-dihydro-1,4-benzoxathiine is unique due to its specific substitution pattern and the presence of both oxygen and sulfur atoms in the ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
102363-66-6 |
|---|---|
Formule moléculaire |
C9H10OS |
Poids moléculaire |
166.24 g/mol |
Nom IUPAC |
6-methyl-2,3-dihydro-1,4-benzoxathiine |
InChI |
InChI=1S/C9H10OS/c1-7-2-3-8-9(6-7)11-5-4-10-8/h2-3,6H,4-5H2,1H3 |
Clé InChI |
UHPJCGVOCBGWON-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OCCS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















